molecular formula C8H11N3O4 B8687053 6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione CAS No. 157119-78-3

6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione

Cat. No. B8687053
CAS RN: 157119-78-3
M. Wt: 213.19 g/mol
InChI Key: CZRQKJMIOGNEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

157119-78-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

6-methyl-5-nitro-3-propyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O4/c1-3-4-10-7(12)6(11(14)15)5(2)9-8(10)13/h3-4H2,1-2H3,(H,9,13)

InChI Key

CZRQKJMIOGNEIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(NC1=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-propyl-6-methyl-1,3-dihydropyrimidine-2,4-dione (3 g), as prepared in Example 3, was added to a solution of concentrated H2SO4 (12 ml) and HNO3 (9.6 ml) at 0° C. The reaction mixture was allowed to come to room temperature and continued stirring for another 2 h. The reaction mixture was then poured into water and extracted with ethyl acetate (3×50 mL). The organic layer was washed with water, brine and dried over Na2SO4. Removal of the solvent and recrystallization of the residue with ethylacetate/hexane mixture furnished the 6-methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione(1.56 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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